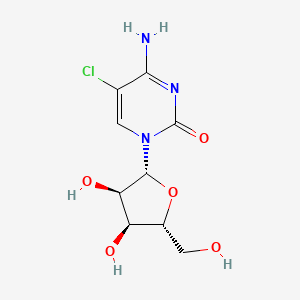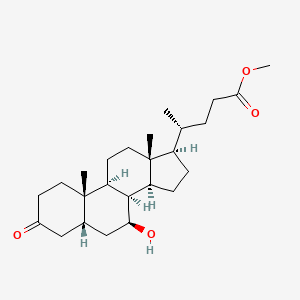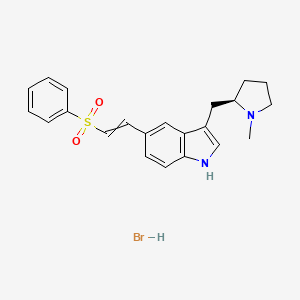
5-Chlorocytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chlorocytidine (5-Cl-dC) is a naturally occurring nucleoside found in the DNA of some organisms, including humans. It is a derivative of cytosine, a nucleobase found in DNA and RNA. 5-Cl-dC is known to be involved in a number of biochemical and physiological processes, including DNA replication, transcription, and translation. In addition, 5-Cl-dC has been found to play a role in the regulation of gene expression and in the control of cell growth and differentiation. It has also been shown to be involved in the regulation of gene expression in response to environmental stimuli.
Applications De Recherche Scientifique
Incorporation into RNA
5-Chlorocytidine has been shown to be specifically incorporated into RNA . This incorporation is accompanied by a significant reduction in translation yield . This specific incorporation and its impact on the cell’s protein production could have long-term effects on cell viability and function .
Modulation of Transcription and Translation
The presence of 5-Chlorocytidine in extracellular fluids can modulate the transcription and translation processes . It affects the ability of enzymes involved in these processes, leading to a loss of capacity—complete or partial—of different enzymes .
Chlorination of Nucleic Acids
5-Chlorocytidine is involved in the chlorination of nucleic acids, which is considered a specific marker of the Myeloperoxidase (MPO) activity . MPO is known to promote several kinds of damage and is involved in mechanisms leading to various diseases such as atherosclerosis or cancers .
Impact on Replication
Although DNA polymerase can process in the presence of chloronucleosides, it does so more slowly than under control conditions . Ribonucleotide reductase, however, cannot reduce chloronucleotides prior to replication . This reduction seems to be a limiting step, protecting DNA from chloronucleoside incorporation .
Role in Inflammatory Reactions
Chronic inflammation induces alteration of various biochemical processes, and 5-Chlorocytidine, as a product of MPO activity, could play a role in these alterations .
Potential Role in Cancer Development
Given the link between inflammation, oxidative stress, and carcinogenesis, the presence of 5-Chlorocytidine in the body could potentially contribute to cancer development .
Mécanisme D'action
Target of Action
5-Chlorocytidine is a naturally occurring nucleoside found in the DNA of various organisms, including humans . It is derived from cytosine, a nucleobase present in both DNA and RNA . The primary target of 5-Chlorocytidine is the transcription enzyme, which incorporates it into RNA .
Mode of Action
5-Chlorocytidine interacts with the transcription enzyme, leading to its specific incorporation into RNA . This interaction results in changes in the processes of DNA replication, transcription, and translation .
Biochemical Pathways
The incorporation of 5-Chlorocytidine into RNA affects a range of biochemical and physiological processes such as DNA replication, transcription, and translation . Moreover, this compound contributes to the regulation of gene expression, as well as the control of cell growth and differentiation .
Pharmacokinetics
It is known that the compound is extensively distributed in the body, with a large volume of distribution . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Chlorocytidine and their impact on its bioavailability.
Result of Action
The specific incorporation of 5-Chlorocytidine into RNA leads to a significant reduction in translation yield . This suggests that the presence of 5-Chlorocytidine may decrease protein production, potentially impacting cell viability and function .
Action Environment
The action of 5-Chlorocytidine is influenced by environmental factors. It exhibits responsive behavior to environmental stimuli, further influencing gene expression regulation . .
Propriétés
IUPAC Name |
4-amino-5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFVQBRIYOQFDZ-UAKXSSHOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B1140237.png)
![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)
![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B1140240.png)


